The RB69 RegA protein is a translational repressor derived from the bacteriophage RB69, which is closely related to the T4 bacteriophage. This protein plays a crucial role in regulating the expression of phage mRNA by binding to specific RNA sequences. The RB69 RegA protein exhibits a higher affinity for its target RNAs compared to its T4 counterpart, making it a significant subject of study in virology and molecular biology.
RB69 RegA is classified as a translational repressor protein. It is encoded by the regA gene located within the RB69 bacteriophage genome, which is approximately 35 kilobases in size. The protein's primary function is to inhibit the translation of specific mRNAs, thereby controlling the phage life cycle and facilitating effective viral propagation under certain conditions .
The synthesis of RB69 RegA can be achieved through various methods, including:
The RB69 RegA protein consists of several conserved structural motifs typical of RNA-binding proteins. The key features include:
Structural data indicate that RB69 RegA binds to RNA at specific sites within the translation initiation regions of target genes, protecting nucleotides from enzymatic degradation during assays .
The primary chemical reaction involving RB69 RegA is its binding to RNA molecules, which occurs through specific interactions between amino acid residues in the protein and nucleotide bases in the RNA. This interaction can be quantified using various biochemical assays:
RB69 RegA functions primarily by binding to specific sequences in mRNA transcripts, thereby preventing ribosomal access and inhibiting translation. The mechanism involves:
RB69 RegA exhibits several notable physical and chemical properties:
Analyses such as circular dichroism spectroscopy can provide insights into its secondary structure content, revealing a predominance of alpha-helices typical for RNA-binding proteins .
The RB69 RegA protein has several important applications in scientific research:
RB69 RegA shares 78% amino acid sequence identity with its T4 phage homolog, established through cloning, sequencing, and expression studies [1] [4]. This high conservation underscores the evolutionary relationship between these bacteriophages and indicates strong functional constraints on RegA’s role as a translational repressor. Both proteins consist of 122 amino acids, with identical lengths and domain organization [4]. The RNA-binding core residues are entirely conserved, explaining their overlapping target specificities for AU-rich sequences in phage mRNAs [1] [3]. Despite this similarity, in vivo repression assays reveal that RB69 RegA exhibits stronger repression of T4 early genes (e.g., gene 44) than T4 RegA itself, hinting at functional divergence [3].
Table 1: Sequence Identity and Functional Comparison of T4 and RB69 RegA Proteins
Feature | T4 RegA | RB69 RegA | Functional Implication |
---|---|---|---|
Amino Acid Identity | Reference | 78% identical | Shared RNA-binding specificity |
Key Divergent Residues | - | Clustered in surface patches | Altered RNA affinity hierarchies |
Strongest RNA Target | Gene 44 RE | T4 gene 44 RE | RB69 binds T4 gene 44 RE 7× tighter than T4 RegA |
In Vivo Repression Efficiency | Moderate | High | RB69 RegA represses T4 mRNAs more effectively |
Although the RNA-binding motif is conserved, 22% of residues differ between T4 and RB69 RegA. These divergent residues cluster in two surface-exposed regions distinct from the helix-loop groove RNA-binding site [4]. Homology modeling of RB69 RegA (based on the T4 RegA crystal structure) shows these clusters likely influence RNA-binding specificity rather than overall affinity [1] [4]. Mutational analyses identify residues 15–25 (Val-15 to Ala-25) and 70–73 (Arg-70 to Ser-73) as critical for RNA target discrimination [3]. For example, an Ile-24→Thr mutation in T4 RegA (RegA691) alters its hierarchical repression profile, confirming this region’s role in target specificity [3]. Phylogenetically, these divergent residues reflect co-evolution with cognate phage mRNA targets, where RB69 RegA optimized affinity for UAA repeats (enriched in RB69 operators) while retaining cross-reactivity with T4 RNAs [2] [3].
The helix-loop groove motif—the primary RNA-binding domain—is 100% conserved between T4 and RB69 RegA [1] [4]. This motif enables both proteins to recognize single-stranded, AU-rich sequences in the translation initiation region (TIR) of target mRNAs. RNase protection assays confirm identical binding sites on RB69 gene 44 (nucleotides –9 to –3: GAAAAUU) and gene 45 (nucleotides –8 to –3: GAAAUA) for both RegA proteins [1] [4]. However, quantitative gel shift assays reveal stark differences in binding hierarchies:
Table 2: RNA-Binding Affinities of RegA Proteins for Synthetic RE RNAs
RE RNA Source | T4 RegA Kd (nM) | RB69 RegA Kd (nM) | Specificity Shift |
---|---|---|---|
T4 gene 44 | 100 (reference) | 14 | RB69 affinity ↑ 7-fold |
RB69 gene 44 | 50 | 12.5 | RB69 affinity ↑ 4-fold |
RB69 gene 45 | 25 | 100 | T4 affinity ↑ 4-fold |
Consensus Hierarchy | Gene 44 > Gene 45 > regA | Gene 44 > Gene 45 > regA | Cognate-independent ranking |
This divergence stems from structural variations outside the conserved groove. Surface plasmon resonance and SELEX studies indicate RB69 RegA favors UAA repeats (e.g., in vitro-selected sequence: UAAUAAUAAUAAUA) [2] [6], while T4 RegA recognizes the broader motif AAAAUUGUUAUGUAA [1]. The conserved groove likely binds the AU core, while flanking residues adjust specificity for adjacent sequences.
A C-terminal hexahistidine (His6) tag engineered into RB69 RegA (RegA69-His6) retains wild-type RNA-binding function, confirming this terminus is not involved in site-specific recognition [6]. In vitro translation assays show:
The tag enables efficient purification via Ni2+-affinity chromatography, facilitating biochemical studies without perturbing function. This system allows rapid in vitro synthesis of mutant RegA proteins from PCR templates, bypassing RegA’s toxicity in E. coli expression systems [6].
Table 3: Functional Retention of His6-Tagged RB69 RegA
Property | Wild-Type RB69 RegA | RegA69-His6 | Conclusion |
---|---|---|---|
T4 gp44 Repression | Yes | Yes | Translational repression intact |
Poly(U) Binding | Yes | Yes | AU-specificity retained |
Gene 44 RE Kd | ~12.5 nM | ~15 nM | Affinity comparable |
Ni2+ Purification | No | Yes | Enables efficient isolation |
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